1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Description
Historical Development of Oxadiazole-Piperidine Hybrid Molecules
The synthesis of oxadiazole derivatives dates to 1884, when Tiemann and Krüger first reported the 1,2,4-oxadiazole heterocycle. Early pharmacological interest emerged in the 1940s, culminating in the 1960s with Oxolamine, a cough suppressant featuring a 1,2,4-oxadiazole core. Piperidine, a six-membered nitrogen-containing ring, gained prominence in the late 20th century for enhancing blood-brain barrier permeability and metabolic stability.
The fusion of oxadiazole and piperidine motifs began in the early 2000s, driven by the need for multifunctional agents against antibiotic-resistant pathogens and cancer. For instance, 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol demonstrated potent antibacterial activity against MRSA and VRE. Concurrently, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole exhibited selective cytotoxicity against HeLa and B16-F0 cancer cells. These milestones underscore the synergistic potential of hybrid architectures.
Table 1: Key Milestones in Oxadiazole-Piperidine Hybrid Development
Structural Components and Their Pharmacological Relevance
The compound’s structure integrates four critical pharmacophores:
- Piperidine Ring : Enhances lipophilicity and bioavailability, facilitating membrane penetration.
- 1,2,4-Oxadiazole Core : Acts as a bioisostere for ester or amide groups, improving metabolic stability.
- 4-(Propan-2-yl)benzenesulfonyl Group : The sulfonyl moiety increases aqueous solubility, while the isopropyl substituent modulates steric interactions.
- 4-Trifluoromethylphenyl : The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets.
Table 2: Structural Components and Functional Roles
Position Within Contemporary Medicinal Chemistry Research
This compound epitomizes the shift toward multitargeted hybrids in drug discovery. Its design aligns with strategies to combat antibiotic resistance, as seen in non-β-lactam inhibitors of PBP2a in MRSA. In oncology, analogous structures disrupt cancer cell proliferation via apoptosis induction and cell cycle arrest. Recent syntheses of piperazine- and piperidine-functionalized oxadiazoles further validate this scaffold’s versatility.
Structural Relationship to Known Pharmacological Agents
The compound shares structural homology with two classes of agents:
- Antibacterials : Similar to 5-{1-tosylpiperidin-4-yl}-1,3,4-oxadiazole-2-thiol, which inhibits ESKAPE pathogens.
- Anticancer Agents : Resembles propanamide derivatives with 4-piperidinyl-1,3,4-oxadiazole moieties, which show IC50 values as low as 10.84 μM.
Distinctively, the 4-(trifluoromethyl)phenyl group differentiates it from earlier analogs, potentially enhancing target selectivity. The benzenesulfonyl group also contrasts with simpler tosyl derivatives, offering improved pharmacokinetic profiles.
Properties
IUPAC Name |
5-[1-(4-propan-2-ylphenyl)sulfonylpiperidin-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S/c1-15(2)16-7-11-20(12-8-16)33(30,31)29-13-3-4-18(14-29)22-27-21(28-32-22)17-5-9-19(10-6-17)23(24,25)26/h5-12,15,18H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDGDVCNQPUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps:
Formation of the Benzenesulfonyl Group: This step involves the sulfonylation of 4-(propan-2-yl)benzene using sulfonyl chloride in the presence of a base.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzenesulfonyl group and the oxadiazole ring with the piperidine ring using appropriate coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-Oxadiazole Derivatives
Compound A : 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Key Differences :
- Replaces the 4-(trifluoromethyl)phenyl group with a 3-bromophenyl moiety.
- Substitutes the 4-(propan-2-yl)benzenesulfonyl group with a thienylsulfonyl group.
- Implications :
Compound B : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Key Differences :
- Uses a dimethoxybenzoyl group instead of sulfonyl.
- Oxadiazole-linked 4-fluorophenyl replaces the trifluoromethylphenyl group.
- Fluorine (vs. CF₃) reduces lipophilicity (LogP: ~2.8 vs. ~3.5 for the target compound) .
Piperidine Derivatives with Heterocyclic Modifications
Compound C : 4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine
- Key Differences :
- Replaces oxadiazole with a 1,2,4-triazole ring.
- Substitutes the isopropylbenzenesulfonyl group with a 4-chlorophenylsulfonyl moiety.
- Implications: Triazole offers additional hydrogen-bonding sites but may reduce metabolic stability compared to oxadiazole.
Compound D : (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine)
- Key Differences :
- Incorporates a morpholine ring instead of the sulfonyl group.
- Retains the trifluoromethylphenyl-oxadiazole motif.
- Implications: Morpholine improves solubility and may enhance blood-brain barrier penetration.
Comparative Data Table
Biological Activity
1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, particularly its antimicrobial effects, and examines relevant case studies and research findings.
Chemical Structure
The compound consists of a piperidine core substituted with a benzenesulfonyl group and an oxadiazole moiety. The trifluoromethyl group is notable for enhancing biological activity due to its electronic properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that derivatives containing trifluoromethyl groups exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 μg/mL | High |
| Compound B | Enterococcus faecalis | 25 μg/mL | Moderate |
| 1-[4-(Propan-2-yl)... | Staphylococcus aureus | TBD | TBD |
The mechanism by which these compounds exert their antimicrobial effects typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In particular, studies have shown that the presence of the trifluoromethyl group enhances the lipophilicity and overall potency of the compounds.
Case Studies
- In Vivo Studies :
- Resistance Studies :
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions where key intermediates are formed through nucleophilic substitutions and cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compounds.
Comparative Analysis with Existing Antimicrobials
Comparative studies have shown that the synthesized compound exhibits antimicrobial activity comparable to established antibiotics like ciprofloxacin against resistant strains of bacteria.
Table 2: Comparison with Standard Antibiotics
| Antibiotic | MIC against S. aureus | MIC against E. faecalis |
|---|---|---|
| Ciprofloxacin | 8 μg/mL | 16 μg/mL |
| 1-[4-(Propan-2-yl)... | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
Methodological Answer: The synthesis involves a multi-step approach:
Oxadiazole Formation : React a nitrile intermediate with hydroxylamine under reflux (e.g., ethanol, 80°C, 6–8 hours) to form the 1,2,4-oxadiazole ring. Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
Sulfonylation : Introduce the 4-(propan-2-yl)benzenesulfonyl group to the piperidine ring using sulfonyl chloride in anhydrous dichloromethane (0–5°C, 2 hours), followed by warming to room temperature .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallize from methanol to isolate the final compound .
Q. Key Parameters :
- Reaction pH (neutral for oxadiazole cyclization).
- Strict temperature control during sulfonylation to avoid side reactions.
Q. How should researchers optimize reaction conditions for the 1,2,4-oxadiazole ring formation?
Methodological Answer: Optimization strategies include:
Q. Example Workflow :
| Step | Parameter | Optimal Condition |
|---|---|---|
| Cyclization | Solvent | Ethanol |
| Cyclization | Temperature | 80°C |
| Monitoring | TLC System | Hexane:EtOAc (3:1) |
Q. What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) for purity assessment (retention time ~12 minutes) .
- NMR : Confirm substituent positions via ¹H NMR (e.g., piperidine protons at δ 2.8–3.5 ppm, trifluoromethyl singlet at δ 7.6–8.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 510.12) .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Buffer Preparation : Use sodium acetate (pH 4.6) and ammonium acetate (pH 6.5) buffers to simulate acidic and neutral conditions .
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Analyze degradation products via HPLC-MS.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.
Q. Critical Observations :
- Trifluoromethyl groups may hydrolyze under strongly alkaline conditions (pH > 9).
Q. How to resolve discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
In Silico Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrophilic sites on the oxadiazole ring .
Experimental Validation : Perform nucleophilic substitution reactions (e.g., with amines) and compare yields to predicted reactivities.
Adjust Parameters : Refine computational models by incorporating solvent effects (e.g., PCM for ethanol) .
Q. Case Study :
- Predicted reactivity at the oxadiazole C5 position may not align with experimental alkylation outcomes due to steric hindrance from the trifluoromethylphenyl group.
Q. What strategies determine the crystal structure of this compound?
Methodological Answer:
Q. Challenges :
- The bulky trifluoromethyl group may reduce crystal quality; optimize solvent systems for diffraction-suitable crystals.
Q. How to address low yields in the final sulfonylation step?
Methodological Answer:
Q. What in vitro assays evaluate the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based kits (IC₅₀ determination).
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293).
- Reference Standards : Compare activity to structurally similar compounds (e.g., PF-06465469 derivatives) .
Q. Table 1: HPLC Mobile Phase Compositions
| Buffer Component | Concentration | pH Adjustment |
|---|---|---|
| Sodium acetate | 6.8 g/L | Glacial acetic acid to 4.6 |
| Ammonium acetate | 15.4 g/L | 10% acetic acid to 6.5 |
Q. Table 2: Synthetic Yield Optimization
| Parameter | Baseline Yield | Optimized Yield |
|---|---|---|
| Temperature | 60% (80°C) | 78% (70°C) |
| Catalyst | None | ZnCl₂ (5 mol%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
